Core Principles: The Strategic Value of Halogenated Amino Acids
Core Principles: The Strategic Value of Halogenated Amino Acids
(S)-Fmoc-3-bromo-L-phenylalanine: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive overview of (S)-Fmoc-3-bromo-L-phenylalanine (CAS Number 220497-48-3), a crucial building block in advanced peptide synthesis and drug discovery. This document delves into its chemical properties, strategic applications, and detailed experimental protocols, offering insights grounded in scientific expertise and practical application.
The incorporation of halogen atoms, such as bromine, into amino acid structures is a potent strategy in medicinal chemistry.[1][2] This modification can significantly influence a peptide's three-dimensional structure and surface characteristics, which are vital for interactions with biological receptors or ligands.[1] Halogenation can alter physicochemical properties like lipophilicity and metabolic stability, potentially enhancing the pharmacological activity of peptide-based drug candidates.[1][3] Specifically, the bromine atom in (S)-Fmoc-3-bromo-L-phenylalanine acts as a versatile synthetic handle for post-synthesis modifications, enabling the creation of diverse peptide libraries and complex molecular structures.[4][5]
Compound Profile: Physicochemical and Structural Characteristics
A foundational understanding of the properties of (S)-Fmoc-3-bromo-L-phenylalanine is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 220497-48-3 | [6][7] |
| Molecular Formula | C24H20BrNO4 | [6][8] |
| Molecular Weight | ~466.3 g/mol | [6][8] |
| Appearance | White to off-white powder | [5] |
| Purity | Typically ≥98% | [6] |
| Storage Temperature | 0 - 8 °C | [5] |
The structure of this compound features a bromine atom on the phenyl ring and a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group.[4] This Fmoc group is crucial for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[4][5]
Key Applications in Scientific Research and Drug Development
(S)-Fmoc-3-bromo-L-phenylalanine is a versatile tool with a wide range of applications in peptide science.
Site-Specific Modifications and Bioconjugation
The bromine atom serves as a key functional group for introducing further chemical diversity into a peptide sequence.[4] It acts as a convenient handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[9][10] This allows for the late-stage introduction of various molecular fragments, which is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of peptide analogs to probe biological interactions and optimize activity.[3]
-
Bioconjugation: Attaching reporter molecules such as fluorophores or other bioactive compounds to peptides for diagnostic or therapeutic purposes.[4][5]
Enhancing Peptide and Protein Properties
The introduction of halogenated amino acids can fine-tune the biological and physical properties of peptides.[1] Halogenation can improve metabolic stability, and the bromine atom itself can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins.[11][12] This makes it a valuable component in the design of novel therapeutics with improved efficacy.[5]
A Building Block for Novel Therapeutics
This amino acid derivative is a foundational component for creating complex peptide chains and novel therapeutic agents.[4] It is particularly valuable in the synthesis of bioactive peptides for the development of new drugs targeting a variety of diseases.[5]
Experimental Protocols and Methodologies
The following section provides detailed, step-by-step methodologies for the effective use of (S)-Fmoc-3-bromo-L-phenylalanine in a laboratory setting.
Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-SPPS method is the most common technique for synthesizing peptides and allows for the efficient incorporation of (S)-Fmoc-3-bromo-L-phenylalanine into a peptide sequence.[13][14]
Workflow for a Single SPPS Cycle:
Caption: Standard workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Steps:
-
Resin Preparation: The synthesis begins with an insoluble resin support, which should be swelled in a suitable solvent like N,N-Dimethylformamide (DMF) to ensure accessibility of the reactive sites.[15][16]
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in DMF.[15][17] This exposes a free amine group for the next coupling step.
-
Washing: The resin must be thoroughly washed with DMF to remove residual piperidine and by-products.[15]
-
Amino Acid Coupling: The incoming (S)-Fmoc-3-bromo-L-phenylalanine is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin.[18] The reaction is typically agitated for 1-2 hours to ensure complete coupling.[17][19]
-
Washing: The resin is washed again to remove excess reagents and by-products.[19]
-
Cycle Repetition: These steps are repeated for each amino acid in the desired sequence.[19]
Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenylalanine residue provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for further diversification of the peptide.[10][20]
Conceptual Workflow for On-Resin Suzuki Coupling:
Caption: Suzuki-Miyaura cross-coupling on a peptide containing 3-bromo-phenylalanine.
Key Steps:
-
Peptide Synthesis: First, the peptide containing the 3-bromo-L-phenylalanine residue is synthesized on the solid support as described above.
-
Coupling Reaction: The peptide-resin is then subjected to the Suzuki-Miyaura coupling conditions. This typically involves treating the resin with an arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base in a suitable solvent mixture.[10][21]
-
Cleavage and Purification: After the on-resin reaction, the modified peptide is cleaved from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[17] The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Perspectives
(S)-Fmoc-3-bromo-L-phenylalanine is a powerful and versatile tool for researchers in peptide chemistry and drug development. Its straightforward use in standard SPPS protocols, combined with the potential for post-synthetic modification, opens up vast possibilities for creating novel peptide-based molecules with tailored biological activities.[5] As the field of peptide therapeutics continues to expand, the strategic use of such functionalized amino acids will be instrumental in advancing the development of next-generation medicines.
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